2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
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Overview
Description
2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique diazepine ring fused with a pyridine ring, making it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with benzoyl chloride under acidic conditions, followed by further functionalization to introduce the diazepine ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the core structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Phenyl-4-(trifluoromethyl)-4,5-dihydro-3H-pyrido[2,3-b][1,4]diazepine-4-ol .
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives .
- Pyrido[4,3-d]pyrimidines .
Uniqueness: 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one stands out due to its unique diazepine-pyridine fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-phenyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C14H11N3O/c18-14-8-12(10-4-2-1-3-5-10)16-11-6-7-15-9-13(11)17-14/h1-7,9H,8H2,(H,17,18) |
InChI Key |
GNLBJTLFZQXGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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